molecular formula C18H16N4O4S B10989954 ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10989954
M. Wt: 384.4 g/mol
InChI Key: IHEXVRPFOYXTJG-UHFFFAOYSA-N
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Description

Ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps, including the formation of the benzofuran, pyrazole, and thiazole rings. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions . The pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones . The thiazole ring can be synthesized through the cyclization of α-haloketones with thioureas .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, pyrazole derivatives, and thiazole derivatives. Examples include:

  • Ethyl 5-[(2,3-dihydro-1-benzofuran-5-ylsulfonyl)amino]-2-piperidinobenzoate
  • Carbosulfan

Uniqueness

What sets ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate apart is its unique combination of three different heterocyclic rings, which may confer distinct biological activities and chemical reactivity compared to other compounds with only one or two of these rings.

Biological Activity

Ethyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole moiety linked to a benzofuran-pyrazole scaffold. Its molecular formula is C18H19N3O4SC_{18}H_{19}N_3O_4S with a molecular weight of approximately 373.43 g/mol. The structure can be represented as follows:

\text{Ethyl 2 5 2 3 dihydro 1 benzofuran 5 yl 1H pyrazol 3 yl carbonyl}amino)-1,3-thiazole-4-carboxylate}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling with the benzofuran-pyrazole unit. Methods may include cyclization reactions and the use of various coupling agents to achieve the desired molecular architecture.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the benzofuran and pyrazole moieties have shown broad-spectrum activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

Antioxidant Properties

The antioxidant capacity of this compound has been investigated through DPPH scavenging assays. Compounds featuring similar structural motifs reported scavenging percentages between 84.16% and 90.52%, indicating strong radical scavenging abilities . This suggests potential protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have indicated that related compounds exhibit substantial anti-inflammatory activity, demonstrated by human red blood cell (HRBC) membrane stabilization assays. Percentages of stabilization ranged from 86.70% to 99.25% for various derivatives . This suggests that the compound could be beneficial in treating inflammatory conditions.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Research indicates that compounds with similar structures can exhibit IC50 values ranging from moderate (around 86 µM) to potent (less than 30 µM), depending on their specific substituents and structural configurations .

The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets within cells, such as enzymes or receptors involved in inflammation or cancer progression. For instance, DNA gyrase inhibition has been noted in related pyrazole derivatives, which may contribute to their antimicrobial and anticancer properties .

Comparative Analysis with Similar Compounds

Compound Biological Activity IC50/MIC Values
Ethyl 2-{...}AntimicrobialMIC: 2.50 - 20 µg/mL
Compound AAntioxidantDPPH: ~90%
Compound BAnti-inflammatoryStabilization: ~99%
Compound CCytotoxicityIC50: ~86 µM

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 2-[[3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H16N4O4S/c1-2-25-17(24)14-9-27-18(19-14)20-16(23)13-8-12(21-22-13)10-3-4-15-11(7-10)5-6-26-15/h3-4,7-9H,2,5-6H2,1H3,(H,21,22)(H,19,20,23)

InChI Key

IHEXVRPFOYXTJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4

Origin of Product

United States

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